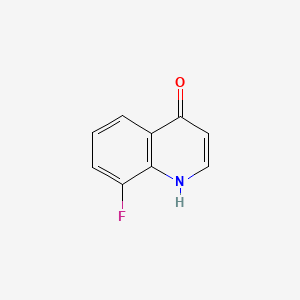

8-フルオロキノリン-4-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Fluoro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.151. The purity is usually 95%.

BenchChem offers high-quality 8-Fluoro-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

8-フルオロキノリン-4-オールを含むフルオロキノロンは、幅広い抗菌活性を有することで知られています . これらの化合物は、細菌の増殖に必須である細菌のDNAジャイレースを阻害します . そのため、他の抗菌剤に耐性のある菌株を含む多くの菌株に対して有効です .

抗腫瘍活性

8-フルオロキノリン-4-オールの一部であるキノリン骨格は、抗腫瘍薬の合成に使用されてきました . ブレクイナー®とそのアナログなどのこれらの薬剤は、移植医学において有用であることが証明されており、関節リウマチや乾癬の治療にも使用されています .

抗マラリア活性

8-フルオロキノリン-4-オールを含むフルオロキノロンは、合成抗マラリア薬の探索に使用されてきました . たとえば、フルオロキンとメフロキンは、開発されたそのような薬剤です .

酵素阻害

8-フルオロキノリン-4-オールを含む多くの合成キノリンは、さまざまな酵素を阻害することが判明しています . この特性は、それらの生物活性を高め、さまざまな用途において有用なものにします .

農業における用途

8-フルオロキノリン-4-オールを含む多くのフッ素化キノリンは、農業に利用されています . それらのユニークな特性により、作物のさまざまな病気を防ぐのに効果的です .

材料科学における用途

8-フルオロキノリン-4-オールは、科学研究で広く使用されている汎用性の高い化学化合物です. それは、さまざまな分野での画期的な成果を可能にする材料科学において貴重なツールにするユニークな特性を備えています.

液晶における用途

8-フルオロキノリン-4-オールを含むフッ素化キノリンは、液晶の成分として使用されてきました . それらのユニークな特性により、この用途に適しています .

金属錯体における用途

8-フルオロキノリン-4-オールを含むフルオロキノロンの金属との錯体の形成が検討されています . これらの錯体は、さまざまな分野で潜在的な用途があります .

作用機序

Target of Action

The primary targets of 8-Fluoroquinolin-4-ol are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities . .

Mode of Action

As a fluoroquinoline derivative, it may share some of the mechanisms of other fluoroquinolines, which typically act by inhibiting bacterial DNA-gyrase . .

Biochemical Pathways

Fluoroquinolines are known to interfere with bacterial DNA replication by inhibiting DNA-gyrase , but it is unclear if 8-Fluoroquinolin-4-ol has the same effect

Result of Action

Given its structural similarity to other fluoroquinolines, it may have antibacterial properties . .

生化学分析

Biochemical Properties

It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, can enhance the biological activity of the resulting fluorinated compounds . This suggests that 8-Fluoroquinolin-4-ol may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and participating in biochemical reactions .

Cellular Effects

Given the known properties of fluorinated quinolines, it is plausible that 8-Fluoroquinolin-4-ol could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

特性

IUPAC Name |

8-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELWJVKZKSAQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978907 |

Source

|

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-71-9 |

Source

|

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2378538.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)

![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2378560.png)